molecular formula C19H17N3O4 B3022157 (L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide CAS No. 1217681-10-1

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide

Cat. No.: B3022157
CAS No.: 1217681-10-1
M. Wt: 351.4 g/mol
InChI Key: DFBNEEDBMWALFX-INIZCTEOSA-N
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Description

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl protecting group attached to the nitrogen atom and an oxo group on the tryptophan moiety. This compound is often used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide typically involves the following steps:

    Protection of the Amino Group: The amino group of tryptophan is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting tryptophan with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Oxidation of the Tryptophan Moiety: The tryptophan moiety is oxidized to introduce the oxo group. This can be done using oxidizing agents such as potassium permanganate or sodium periodate.

    Amidation: The protected and oxidized tryptophan is then reacted with an appropriate amine to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the oxo group or reduce it to a hydroxyl group.

    Substitution: The benzyloxycarbonyl protecting group can be substituted with other protecting groups or removed entirely.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium periodate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Acidic or basic conditions to remove or replace the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of additional oxo or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydroxyl groups.

    Substitution: Formation of deprotected or differently protected derivatives.

Scientific Research Applications

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the benzyloxycarbonyl group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (L)-N-Benzyloxycarbonyl-tryptophaneamide: Lacks the oxo group, making it less reactive in certain chemical reactions.

    (L)-N-Benzyloxycarbonyl-|A-oxo-phenylalanineamide: Similar structure but with a phenylalanine moiety instead of tryptophan.

Uniqueness

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide is unique due to the presence of both the benzyloxycarbonyl protecting group and the oxo group on the tryptophan moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1,3-dioxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c20-18(24)16(22-19(25)26-11-12-6-2-1-3-7-12)17(23)14-10-21-15-9-5-4-8-13(14)15/h1-10,16,21H,11H2,(H2,20,24)(H,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBNEEDBMWALFX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CNC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](C(=O)C2=CNC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721476
Record name Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255371-72-3
Record name Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide
Reactant of Route 2
(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide
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(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide
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(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide
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(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide
Reactant of Route 6
(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide

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